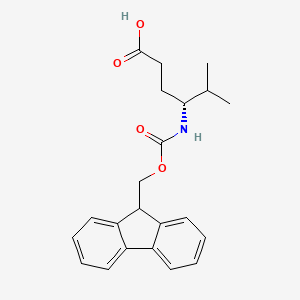
Fmoc-(R)-4-amino-5-methylhexanoic acid
Übersicht
Beschreibung
Fmoc-®-4-amino-5-methylhexanoic acid is a derivative of amino acids used primarily in the field of peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Wirkmechanismus
Target of Action
Fmoc-®-4-amino-5-methylhexanoic acid, also known as (4R)-4-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-5-METHYLHEXANOIC ACID, is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) is very widespread .
Mode of Action
The Fmoc group acts as a base-labile protecting group . It is introduced to the amine group through a reaction with Fmoc-Cl . Once the peptide synthesis is complete, the Fmoc group is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The primary result of the action of Fmoc-®-4-amino-5-methylhexanoic acid is the protection of the amine group during peptide synthesis . This protection allows for the selective formation of peptide bonds without unwanted side reactions. After its removal, the resulting peptide is free from any modifications, ready for further reactions or for its intended use .
Action Environment
The action of Fmoc-®-4-amino-5-methylhexanoic acid is influenced by the reaction conditions . For instance, the Fmoc group is introduced in a non-aqueous medium . Its removal, on the other hand, is facilitated by a base, typically piperidine, in an organic solvent like N,N-dimethylformamide (DMF) . The reaction conditions, including pH, temperature, and solvent, can influence the efficiency of both the protection and deprotection processes .
Biochemische Analyse
Biochemical Properties
Fmoc-®-4-amino-5-methylhexanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as coupling reagents and deprotecting agents. The nature of these interactions is primarily based on the formation and cleavage of covalent bonds, ensuring the correct sequence and structure of the synthesized peptide .
Cellular Effects
The effects of Fmoc-®-4-amino-5-methylhexanoic acid on cells and cellular processes are primarily observed during peptide synthesis. This compound influences cell function by facilitating the production of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using Fmoc-®-4-amino-5-methylhexanoic acid can act as signaling molecules, influencing various cellular processes such as growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Fmoc-®-4-amino-5-methylhexanoic acid exerts its effects through the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino acid via a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). During peptide synthesis, the Fmoc group is removed by a base, typically piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Fmoc-®-4-amino-5-methylhexanoic acid are crucial for its effectiveness in peptide synthesis. The Fmoc group is stable under acidic conditions but is rapidly removed under basic conditions. Over time, the stability of the compound ensures the successful synthesis of peptides without degradation or unwanted side reactions. Long-term effects on cellular function are generally not observed as the compound is used transiently during the synthesis process .
Dosage Effects in Animal Models
The effects of Fmoc-®-4-amino-5-methylhexanoic acid in animal models are primarily related to its role in peptide synthesis rather than direct biological activity. Varying dosages can influence the efficiency and yield of peptide synthesis. High doses may lead to toxic or adverse effects, although such instances are rare due to the controlled use of the compound in laboratory settings .
Metabolic Pathways
Fmoc-®-4-amino-5-methylhexanoic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as fluorenylmethyloxycarbonyl chloride and piperidine, facilitating the protection and deprotection of the amino group. These interactions are crucial for the stepwise construction of peptides, ensuring the correct sequence and structure of the final product .
Transport and Distribution
Within cells and tissues, Fmoc-®-4-amino-5-methylhexanoic acid is transported and distributed primarily during the peptide synthesis process. The compound interacts with transporters and binding proteins that facilitate its movement to the site of synthesis. Its localization and accumulation are transient, as the compound is used and removed during the synthesis cycle .
Subcellular Localization
The subcellular localization of Fmoc-®-4-amino-5-methylhexanoic acid is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and Golgi apparatus. The compound’s activity and function are directed by targeting signals and post-translational modifications that ensure its correct localization within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-4-amino-5-methylhexanoic acid typically involves the protection of the amino group of ®-4-amino-5-methylhexanoic acid with the Fmoc group. This can be achieved through the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of Fmoc-®-4-amino-5-methylhexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-®-4-amino-5-methylhexanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino acid.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc removal.
Coupling: DCC and HOBt in DMF are frequently used for peptide bond formation.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-®-4-amino-5-methylhexanoic acid is used in the synthesis of peptides and peptidomimetics. Its Fmoc-protected form allows for the sequential addition of amino acids in SPPS, facilitating the creation of complex peptide sequences .
Biology
In biological research, peptides synthesized using Fmoc-®-4-amino-5-methylhexanoic acid are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine
Medically, peptides containing Fmoc-®-4-amino-5-methylhexanoic acid are investigated for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and signaling molecules .
Industry
Industrially, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-®-4-amino-5-methylhexanoic acid: Characterized by the Fmoc protecting group and the ®-4-amino-5-methylhexanoic acid residue.
Boc-®-4-amino-5-methylhexanoic acid: Uses the tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-®-4-amino-5-methylhexanoic acid: Uses the carbobenzoxy (Cbz) protecting group.
Uniqueness
Fmoc-®-4-amino-5-methylhexanoic acid is unique due to the Fmoc group’s stability and ease of removal under mild conditions, making it highly suitable for SPPS. The Fmoc group also provides better protection against side reactions compared to Boc and Cbz groups .
Eigenschaften
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)20(11-12-21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCJOWFPXNEOV-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153777 | |
| Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-51-0 | |
| Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


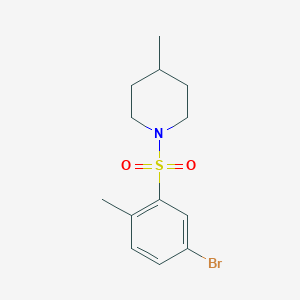
![2-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B3260471.png)


![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)
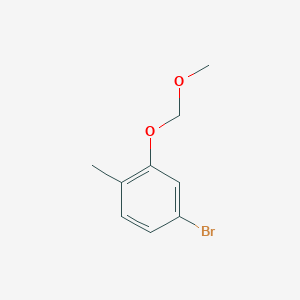
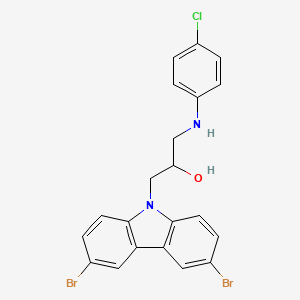
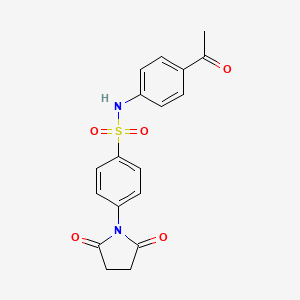
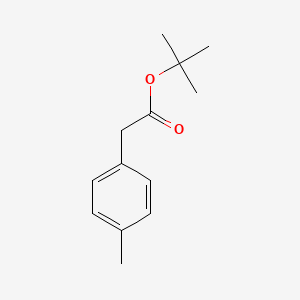
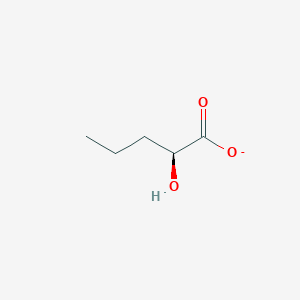
![4-[(4-Nitrophenyl)sulfanyl]benzoic acid](/img/structure/B3260539.png)
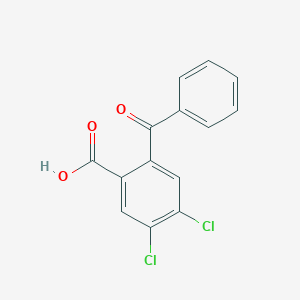

![6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B3260577.png)
